Nicotine-N--glucuronide,methyl-d3

Description

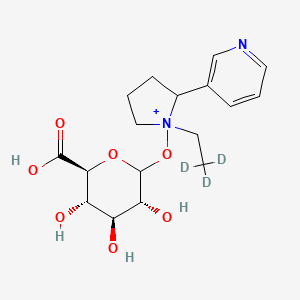

Nicotine-N-glucuronide, methyl-d3 is a deuterium-labeled analog of nicotine-N-glucuronide, a major phase II metabolite of nicotine. This compound is synthesized by replacing three hydrogen atoms in the methyl group of the glucuronic acid moiety with deuterium (D), resulting in a molecular formula that includes a methyl-d3 substituent . It is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify nicotine metabolites in biological matrices, ensuring analytical precision by compensating for matrix effects and ionization variability . Its structural integrity and isotopic purity (>99%) make it indispensable in pharmacokinetic and metabolic studies of tobacco-related biomarkers .

Properties

Molecular Formula |

C17H25N2O7+ |

|---|---|

Molecular Weight |

372.4 g/mol |

IUPAC Name |

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[2-pyridin-3-yl-1-(2,2,2-trideuterioethyl)pyrrolidin-1-ium-1-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C17H24N2O7/c1-2-19(8-4-6-11(19)10-5-3-7-18-9-10)26-17-14(22)12(20)13(21)15(25-17)16(23)24/h3,5,7,9,11-15,17,20-22H,2,4,6,8H2,1H3/p+1/t11?,12-,13-,14+,15-,17?,19?/m0/s1/i1D3 |

InChI Key |

IHIQMTDHBBASOH-JOBFICAMSA-O |

Isomeric SMILES |

[2H]C([2H])([2H])C[N+]1(CCCC1C2=CN=CC=C2)OC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

Canonical SMILES |

CC[N+]1(CCCC1C2=CN=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Deprotection and Final Product Isolation

The acetyl-protected intermediate undergoes basic hydrolysis using 1 M sodium hydroxide at 50–60°C for 2–3 hours. This step removes the acetyl groups while preserving the β-D-glucuronic acid linkage. Neutralization with dilute hydrochloric acid precedes purification via:

| Purification Step | Conditions | Purpose |

|---|---|---|

| Preparative TLC | Silica gel GF254, mobile phase: chloroform/methanol/water (65:25:4 v/v) | Isolation of deprotected glucuronide |

| Lyophilization | −80°C freeze-drying for 48 hours | Removal of residual solvents |

Optimization Strategies for Glycosylation

Protecting Group Compatibility

The use of 2,3,4-tri-O-acetyl protection on the glucuronic acid donor prevents unwanted side reactions during glycosylation. Comparative studies show acetyl groups provide superior stability over benzyl or p-methoxybenzyl protections in nicotine glucuronidation reactions.

Isotopic Incorporation Efficiency

Deuterium labeling at the N-methyl position achieves >99% isotopic purity through:

- Starting material recrystallization from deuterated ethanol

- Reaction under strictly anhydrous conditions

- Use of deuterium-compatible catalysts (e.g., Ag2CO3 instead of HgBr2)

Analytical Characterization

Structural Confirmation Techniques

| Method | Parameters | Key Identifiers |

|---|---|---|

| NMR | 600 MHz D2O | - 1H NMR: δ 8.45 (pyridyl H), δ 5.32 (anomeric H, J = 7.8 Hz) - 13C NMR: 102.4 ppm (C-1 glucuronic acid) |

| HRMS | ESI+ mode | m/z 372.4012 [M]+ (calc. 372.4018) |

Purity Assessment

Reverse-phase HPLC with UV detection (λ = 260 nm) demonstrates ≥98% chemical purity using:

- Column: Phenomenex Luna C18(2) 5 μm

- Mobile phase: 20 mM ammonium formate (pH 3.0)/acetonitrile gradient

- Retention time: 8.2 ± 0.3 minutes

Critical Process Considerations

Anomeric Configuration Control

The β-D-configuration is maintained through:

Deuterium Retention

Mass spectrometry analysis confirms <0.5% deuterium loss during synthesis through:

- Low-temperature deprotection (≤60°C)

- Exclusion of exchange catalysts

- Neutral pH during final lyophilization

Scale-Up Challenges and Solutions

Industrial Production Limitations

- Cost of deuterated precursors: Requires closed-loop synthesis of [methyl-d3]nicotine from deuterated ethylamine

- Chromatography scalability: Preparative TLC limits batch sizes to <10 g

Emerging Alternatives

- Enzymatic glucuronidation: Recombinant UGT2B10 incubation with [methyl-d3]nicotine and UDP-glucuronic acid shows 40–60% conversion efficiency

- Continuous flow synthesis: Microreactor systems reduce reaction times from 24 hours to 45 minutes

Applications in Metabolic Studies

The synthetic material enables precise quantification of nicotine glucuronidation kinetics through:

- Isotope dilution mass spectrometry calibration

- Compensation for matrix effects in biological samples

- Simultaneous detection with non-deuterated analogs

Chemical Reactions Analysis

Structural Characteristics

Nicotine-N-glucuronide, methyl-d3 (C₁₆H₂₂N₂O₆) features a β-D-glucuronic acid moiety conjugated to the pyridyl nitrogen of deuterated nicotine. Key molecular properties include:

| Property | Value |

|---|---|

| Molecular Weight | 341.37 g/mol |

| Parent Compound | Nicotine-d3 |

| Deuterium Positions | Methyl group (CD₃) |

| Glucuronidation Site | Pyridyl nitrogen |

| PubChem CID | 45040019 |

Enzymatic Hydrolysis

Nicotine-N-glucuronide, methyl-d3 undergoes hydrolysis via β-glucuronidase enzymes, releasing nicotine-d3 and glucuronic acid. This reaction is critical for quantifying free vs. conjugated metabolites in urine .

| Parameter | Conditions |

|---|---|

| Enzyme Source | E. coli β-glucuronidase |

| Incubation Temperature | 37°C (optimal activity) |

| Duration | 16–18 hours (overnight) |

| pH | 5.0–5.5 (acetate buffer) |

Acidic Hydrolysis

Under acidic conditions (pH < 3), non-enzymatic cleavage occurs, though with lower specificity compared to enzymatic methods .

Metabolic Interactions

While not a direct reactant, this compound’s stability and hydrolysis kinetics influence metabolic studies:

-

Glucuronidation Variability : Genetic polymorphisms in UGT enzymes (e.g., UGT2B10) alter glucuronide formation rates, affecting nicotine clearance .

-

Analytical Methods : Direct LC-MS/MS quantification shows higher accuracy (0–9% bias) for glucuronides compared to indirect methods (ratios 1.16–4.17 for glucuronide vs. free forms) .

Stability and Degradation

-

Thermal Stability : Stable at −20°C for long-term storage; degrades at temperatures > 40°C .

-

Photodegradation : Susceptible to UV light, requiring amber vials for storage .

Key Findings from Recent Studies

-

Direct vs. Indirect Quantification : Direct LC-MS/MS methods reduce measurement bias for glucuronides by 15–30% compared to indirect enzymatic approaches .

-

Genetic Impact : Variants in FMO3 (e.g., E308G) reduce nicotine-N-oxidation activity by 3-fold, indirectly affecting glucuronide levels .

-

Hydrolysis Efficiency : β-Glucuronidase from E. coli achieves >95% hydrolysis efficiency for nicotine glucuronides within 18 hours .

Scientific Research Applications

(S)-Nicotine-d3 N-β-D-Glucuronide is a deuterated metabolite of nicotine, a naturally occurring alkaloid found primarily in the tobacco plant Nicotiana tabacum. It is formed through glucuronidation, where nicotine is conjugated with β-D-glucuronic acid, which enhances its solubility and facilitates its excretion from the body. The presence of deuterium (d3) indicates that three hydrogen atoms in the nicotine structure have been replaced by deuterium, often used in research to trace metabolic pathways and improve analytical detection methods. This compound is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Scientific Research Applications

(S)-Nicotine-d3 N-β-D-Glucuronide is primarily used in pharmacokinetic studies to trace the metabolism of nicotine in biological samples. Nicotine and cotinine are metabolized to N-glucuronides by uridine 5′-diphospho-glucuronosyltransferase (UGT) 2B10 and UGT1A4 .

Metabolic Pathways:

- Tracing Nicotine Metabolism The compound is crucial for understanding the metabolic fate of nicotine and its derivatives in biological systems.

- Glucuronidation Process (S)-Nicotine-d3 N-β-D-Glucuronide is formed through glucuronidation, enhancing its solubility and facilitating its excretion.

- Enzyme Activity Studies focus on how microRNAs can regulate UGT enzyme activity, influencing the metabolism of nicotine and its glucuronides.

Analytical Detection:

- Isotope-Dilution Method An isotope-dilution high-performance liquid chromatography/electrospray ionization tandem mass spectrometric (HPLC-ESI-MS/MS) method is used to measure nicotine metabolites and analogs, including glucuronide conjugated forms .

- Direct Quantification Direct quantification of nicotine and metabolites is less time-consuming, less costly, and provides accurate estimates of nicotine intake and metabolism rate .

- Analytical Approaches Direct methods show high accuracy and precision, with similar distributions of nicotine metabolites, and good agreement between direct and indirect methods for nicotine, cotinine, and 3-hydroxycotinine .

Biomarker Usage:

- Nicotine Biomarker Nicotine N-β-D-Glucuronide is used as a nicotine biomarker in rat brain .

- Smoking Cessation Levels of nicotine metabolites are used in monitoring compliance of smoking cessation programs and in biomonitoring .

- Genetic Impact Direct methods provide substantially better estimations of the established genetic impact of glucuronidation variants compared to indirect methods .

Structural and Functional Similarities:

- Nitrogen Heterocycles N-heterocyclic skeletons are used as building blocks of new drug candidates because of the ability of the nitrogen atom to easily form hydrogen bonding with biological targets .

- Pharmacological Activities Nitrogen-containing heterocyclic compounds exhibit a wide range of pharmacological activities, including anticancer, anti-HIV, antimalaria, anti-tubercular, anti-microbial, and antidiabetic activities .

Mechanism of Action

The mechanism by which Nicotine-N--glucuronide, methyl-d3 exerts its effects involves its interaction with molecular targets and pathways related to nicotine metabolism. The compound is metabolized in the liver by enzymes such as UDP-glucuronosyltransferase, which conjugates nicotine with glucuronic acid to form Nicotine-N--glucuronide, methyl-d3. This metabolite is then excreted in urine, providing a measure of nicotine exposure.

Comparison with Similar Compounds

Nicotine-N-glucuronide, Methyl-d3 vs. Cotinine-N-β-Glucuronide-D3

- Structural Differences : Nicotine-N-glucuronide, methyl-d3 features a deuterated methyl group on the glucuronic acid, whereas cotinine-N-β-glucuronide-D3 incorporates deuterium in the cotinine aglycone (a nicotine metabolite) .

- Metabolic Pathways: Nicotine-N-glucuronide is formed via UDP-glucuronosyltransferase (UGT)-mediated N-glucuronidation of nicotine, while cotinine-N-glucuronide arises from cotinine metabolism. Both compounds exhibit ethnic variability in glucuronidation efficiency, with slower rates observed in African American populations .

- Analytical Utility : Both serve as internal standards but target distinct metabolites. Nicotine-N-glucuronide, methyl-d3 quantifies unmetabolized nicotine, whereas cotinine-N-β-glucuronide-D3 tracks cotinine levels .

Nicotine-N-glucuronide, Methyl-d3 vs. NNAL N-Glucuronide-d3

- Structural Basis: NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol) glucuronide-d3 contains deuterium in the nitrosamine side chain, unlike the methyl-d3 group in nicotine-N-glucuronide .

- Toxicokinetic Relevance: NNAL-d3-glucuronide is a biomarker for tobacco-specific nitrosamine exposure, while nicotine-N-glucuronide, methyl-d3 focuses on nicotine metabolism. The former is critical in carcinogenicity studies, whereas the latter aids in nicotine replacement therapy monitoring .

Nicotine-N-glucuronide, Methyl-d3 vs. Amitriptyline-N-Glucuronide-d3

- Application Scope : Amitriptyline-N-glucuronide-d3 is used in psychotropic drug monitoring, contrasting with nicotine-N-glucuronide’s focus on tobacco research.

- Synthesis Methods : Nicotine-N-glucuronide derivatives are synthesized via CdCO3-assisted glycosylation (41% yield, >99% purity), while amitriptyline glucuronides often employ enzymatic methods with lower yields (~8–20%) .

Data Table: Comparative Analysis of Deuterated Glucuronides

Metabolic and Analytical Performance

- Ethnic Variability : Nicotine-N-glucuronide, methyl-d3 accounts for population-specific glucuronidation rates, critical in studies where African American smokers show 30–50% lower N-glucuronide excretion compared to Caucasians .

- Synthetic Efficiency : The CdCO3-mediated method for nicotine-N-glucuronide, methyl-d3 outperforms traditional enzymatic approaches (e.g., 8% yield for lamotrigine glucuronide) due to heterogeneous catalysis enhancing reaction kinetics .

- Isotopic Interference: The methyl-d3 label minimizes isotopic overlap with non-deuterated analogs in mass spectrometry, unlike compounds with deuterium in metabolically labile positions (e.g., nitrosamine side chains in NNAL-d3) .

Q & A

Q. What analytical methods are most effective for quantifying Nicotine-N-β-Glucuronide, Methyl-d3 in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with atmospheric pressure chemical ionization (APCI) is widely used due to its sensitivity and specificity. Deuterated internal standards (ISTDs), such as Nicotine-N-β-Glucuronide, Methyl-d3, are critical for correcting matrix effects and signal variability during sample preparation. For example, enzymatic hydrolysis (e.g., β-glucuronidase) is required to isolate glucuronide conjugates, whereas chemical derivatization may introduce artifacts . Isotopologue-matched ISTDs improve precision (e.g., 97.5% ± 4.1% recovery in HepaRG™ spheroids) compared to non-isotopologue analogs, which show lower process efficiency (PE) (e.g., 62.7% ± 5.3% for Nic-N-Gluc D3) .

Q. How does sample preparation impact the accuracy of Nicotine-N-β-Glucuronide, Methyl-d3 quantification?

Sample homogenization and freeze-thaw cycles significantly affect metabolite stability. For instance, homogenization of HepaRG™ spheroids resulted in 61.7% ± 15.3% PE for Nic-N-Gluc D3, while freeze-thawing improved recovery to 71.7% ± 9.1% in NHBE ALI tissues . Enzymatic hydrolysis efficiency varies by matrix: meconium showed 90% recovery for nicotine-N-glucuronide but only 15% for trans-3’-hydroxycotinine-O-glucuronide, necessitating matrix-specific optimization .

Advanced Research Questions

Q. How can researchers resolve discrepancies in quantifying total vs. free Nicotine-N-β-Glucuronide in urine?

Discrepancies arise from hydrolysis methods. Acidic hydrolysis may degrade labile metabolites, whereas enzymatic hydrolysis preserves structural integrity but requires longer incubation. A hybrid approach—direct LC-MS/MS analysis of free metabolites paired with enzymatic hydrolysis for total equivalents—enables cross-validation. For example, nicotine equivalents (Neq) calculated from direct metabolite analysis showed high correlation with enzymatic hydrolysis results in smoker urine .

Q. What experimental designs address challenges in tracing deuterium-labeled Nicotine-N-β-Glucuronide, Methyl-d3 in metabolic pathways?

Stable isotope labeling requires stringent controls to avoid deuterium exchange artifacts. In vitro models like HepaRG™ spheroids and NHBE ALI tissues should be paired with isotopologue dilution assays to correct for non-enzymatic deuterium loss. For instance, Nic-N-Gluc D3 showed 99.5% ± 3.3% PE in freeze-thawed HepaRG™ spheroids when paired with matched ISTDs .

Q. How do researchers validate the specificity of Nicotine-N-β-Glucuronide, Methyl-d3 in complex matrices like meconium?

Matrix-matched calibration curves and parallelism tests are essential. In meconium, validation parameters include precision (% RSD ≤ 11%), accuracy (85–115% recovery), and hydrolysis efficiency verification (e.g., 90% for nicotine-N-glucuronide vs. 80% for cotinine-N-glucuronide) . Cross-reactivity with structurally similar metabolites (e.g., nornicotine) must be ruled out via chromatographic separation and selective ion monitoring.

Q. What methodological considerations are critical for optimizing enzymatic hydrolysis of glucuronide conjugates?

Enzyme-to-substrate ratio, incubation time, and pH must be tailored to the metabolite. For Nicotine-N-β-Glucuronide, β-glucuronidase from E. coli at pH 6.8 and 37°C for 18 hours achieves >90% hydrolysis efficiency, whereas trans-3’-hydroxycotinine-O-glucuronide requires longer incubation (24–48 hours) due to steric hindrance .

Data Interpretation and Contradiction Analysis

Q. How should researchers interpret conflicting recovery rates for deuterated Nicotine-N-β-Glucuronide across different tissues?

Recovery inconsistencies (e.g., 71.7% ± 9.1% in NHBE ALI vs. 62.7% ± 5.3% in HepaRG™ spheroids) often reflect tissue-specific matrix effects. Normalization to tissue protein content and use of isotopologue ISTDs mitigate variability. Parallel analysis of unlabeled analogs can identify deuterium-specific artifacts .

Q. What strategies reconcile discrepancies between direct quantification and hydrolysis-based methods for total metabolites?

Cross-validation using spiked recovery experiments in representative matrices (e.g., smoker urine or meconium) clarifies method biases. For instance, direct LC-MS/MS of free metabolites underestimates total Neq by 10–15% compared to enzymatic hydrolysis, highlighting the need for method harmonization .

Methodological Validation and Reporting

Q. What parameters define robust validation of Nicotine-N-β-Glucuronide, Methyl-d3 assays?

Key parameters include:

Q. How should researchers report method limitations in publications?

Explicitly state deuterium exchange risks, hydrolysis inefficiencies (e.g., 15% for trans-3’-hydroxycotinine-O-glucuronide), and matrix effects. Provide raw data for ISTD-normalized vs. non-normalized results to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.